molecular formula C18H14ClN3OS B2591686 (E)-3-(4-chloroanilino)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one CAS No. 478041-30-4

(E)-3-(4-chloroanilino)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one

Cat. No. B2591686
CAS RN: 478041-30-4
M. Wt: 355.84
InChI Key: HFRJMQUAUHIVMB-CSKARUKUSA-N
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Description

(E)-3-(4-chloroanilino)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H14ClN3OS and its molecular weight is 355.84. The purity is usually 95%.
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Scientific Research Applications

Phosphorescence Properties and Sensory Applications

Research on novel positional isomers similar to the compound of interest shows that these molecules can exhibit different phosphorescent colors and quantum yields. They demonstrate reversible phosphorescent color switching in response to acid-base vapor stimuli. This property makes them promising for synthesizing dynamic functional materials for sensory applications and organic electronic devices (Li & Yong, 2019).

Antimicrobial Activity

Compounds with structural features similar to "(E)-3-(4-chloroanilino)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one" have been synthesized and tested for their antimicrobial activity. These studies highlight the potential of such compounds to serve as bases for developing new antimicrobial agents, addressing the need for novel treatments against resistant microbial strains (Abdelhamid et al., 2010).

Anticancer and Antimicrobial Agents

The synthesis of novel biologically potent heterocyclic compounds incorporating elements similar to the compound has shown significant anticancer activity against a variety of cancer cell lines. Additionally, these compounds exhibit potent in vitro antibacterial and antifungal activities, suggesting their utility in cancer therapy and infection control (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

(E)-3-(4-chloroanilino)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3OS/c1-12-17(24-18(22-12)13-3-2-9-20-11-13)16(23)8-10-21-15-6-4-14(19)5-7-15/h2-11,21H,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRJMQUAUHIVMB-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)C=CNC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)/C=C/NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-chloroanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one

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